molecular formula C9H9N3O B13097474 3-Hydrazono-5-methylindolin-2-one

3-Hydrazono-5-methylindolin-2-one

Cat. No.: B13097474
M. Wt: 175.19 g/mol
InChI Key: SMHFMKSRMQHUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazono-5-methylindolin-2-one (CAS 40664-49-1) is a chemical compound featuring the indolin-2-one scaffold, a privileged structure in medicinal chemistry. With a molecular formula of C 9 H 9 N 3 O and a molecular weight of 175.19 g/mol, this reagent serves as a key synthetic intermediate for developing novel bioactive molecules . This compound is of significant research value for its role as a precursor in the synthesis of complex hybrids designed to induce apoptosis (programmed cell death) in cancer cells. Scientific studies have demonstrated that conjugating the 3-hydrazonoindolin-2-one moiety with other pharmacophores, such as indole, can create potent pro-apoptotic agents . These hybrids have shown promising in vitro cytotoxicity against a range of human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) . The mechanism of action is associated with the activation of key apoptosis pathways, characterized by an increase in the expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2 . Further research indicates that such compounds can also induce oxidative stress in cancer cells by generating reactive oxygen species (ROS) . Researchers can utilize this high-purity compound to build novel molecular hybrids for investigating new anticancer strategies and for probing the biochemical mechanisms of cell death. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-diazenyl-5-methyl-1H-indol-2-ol

InChI

InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(12-10)9(13)11-7/h2-4,10-11,13H,1H3

InChI Key

SMHFMKSRMQHUSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazono-5-methylindolin-2-one typically involves the reaction of isatin derivatives with hydrazine or its derivatives. One common method includes the condensation of 5-methylisatin with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazono-5-methylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

3-Hydrazono-5-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydrazono-5-methylindolin-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound can also induce apoptosis in cancer cells by activating specific pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Substituents at the 5-position of the indolinone ring and the hydrazone moiety significantly influence physicochemical properties. Key derivatives and their characteristics are summarized below:

Table 1: Physicochemical Properties of Selected Hydrazonoindolin-2-one Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
3-Hydrazono-5-methylindolin-2-one -CH₃ (5) 189.19 Not reported ~70–85* NH (3329 cm⁻¹), C=O (1682 cm⁻¹)
5-Chloro-3-(thiazol-2-ylmethylene)hydrazonoindolin-2-one -Cl (5), thiazole (hydrazone) 318.77 293–295 75 C=N (1620 cm⁻¹), C-Cl (765 cm⁻¹)
5-Bromo-3-((4-methylthiazol-2-yl)methylene)hydrazonoindolin-2-one -Br (5), 4-methylthiazole (hydrazone) 363.22 248–250 80 C-Br (600 cm⁻¹), CH₃ (1370 cm⁻¹)
5-Fluoro-3-hydrazonoindolin-2-one -F (5) 179.15 Not reported Not reported C-F (1250 cm⁻¹), NH (3413 cm⁻¹)
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one -Br (5), -CH₂C₆H₅ (1) 358.19 >300 58–70 Aromatic H (δ 7.2–7.8 ppm), N-CH₂ (δ 4.45 ppm)

Notes:

  • Halogen substituents (Cl, Br, F) increase molecular weight and melting points due to enhanced van der Waals interactions .
  • Thiazole and aryl groups on the hydrazone moiety contribute to higher thermal stability (>300°C) .
  • Methyl groups (e.g., 5-methyl) reduce molecular weight and may improve solubility in organic solvents .

Spectroscopic and Computational Insights

  • IR spectra : C=O stretches (1680–1725 cm⁻¹) and C=N vibrations (1590–1620 cm⁻¹) are consistent across derivatives .
  • NMR shifts : Aromatic protons in 5-chloro derivatives appear downfield (δ 7.5–8.3 ppm) compared to methyl analogs (δ 6.8–7.5 ppm) .
  • Docking studies: 5-Chloro-3-(2,4-dinitrophenyl)hydrazonoindolin-2-one binds strongly to SARS-CoV-2 Mpro (binding energy: -9.2 kcal/mol) via hydrogen bonds with His41 and Cys145 .

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